

Review of 2-(Aminomethyl)butan-1-ol and related compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Aminomethyl)butan-1-ol

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An In-depth Technical Guide to **2-(Aminomethyl)butan-1-ol** and Related Amino Alcohols for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. Their structural versatility and chirality make them indispensable building blocks in modern organic synthesis and medicinal chemistry. Enantiomerically pure β -amino alcohols, in particular, are crucial components in a vast array of biologically active molecules, including adrenergic drugs and unnatural amino acids.^[1] They serve not only as intermediates for pharmaceuticals but also as highly effective chiral catalysts and ligands in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.^{[1][2]} This guide provides a detailed exploration of **2-(Aminomethyl)butan-1-ol** and its closely related, industrially significant analogs, focusing on their synthesis, properties, and applications.

Core Compound Profile: 2-(Aminomethyl)butan-1-ol

2-(Aminomethyl)butan-1-ol is a primary amino alcohol that serves as a representative member of this compound class. While specific research on this molecule is limited, its structure provides a valuable model for understanding the chemistry of its more widely used isomers and derivatives.

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Property	Value	Source
IUPAC Name	2-(aminomethyl)butan-1-ol	PubChem[3]
CAS Number	16519-75-8	PubChem[3]
Molecular Formula	C5H13NO	PubChem[3]
Molecular Weight	103.16 g/mol	PubChem[3]
SMILES	CCC(CN)CO	PubChem[3]
GHS Hazard	H314: Causes severe skin burns and eye damage	PubChem[3]
GHS Hazard	H227: Combustible liquid	PubChem[3]

Note: The compound is classified as a corrosive liquid and requires careful handling in a laboratory setting, including the use of personal protective equipment to avoid skin and eye contact.[3]

Synthesis Methodologies: Pathways to Chiral Amino Alcohols

The synthesis of enantiomerically pure amino alcohols is a key challenge in organic chemistry. Various strategies have been developed, ranging from classical chemical reactions to modern biocatalytic approaches.

Industrial Synthesis via Ritter-Type Reaction and Hydrolysis

A robust, high-yield process for producing dl-2-amino-1-butanol, a structural isomer of our core compound, has been extensively patented and is used industrially.[4][5] This method is significant as it starts from simple, readily available materials. The causality behind this choice

is its cost-effectiveness and scalability for producing the racemic mixture, which can then be resolved into its pure enantiomers.

The process involves two main stages:

- **Formation of an Imidoyl Chloride Intermediate:** 1-Butene, chlorine, and a nitrile (commonly an excess of acetonitrile) are reacted to form an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate.^{[4][5]} The nitrile serves as both a reactant and a solvent.^[5]
- **Hydrolysis:** The intermediate is then hydrolyzed, typically using hydrochloric acid, to yield dl-2-amino-1-butanol hydrochloride. The free base can be liberated by neutralization.^{[4][5]}

Experimental Protocol: Synthesis of dl-2-Amino-1-butanol

This protocol is adapted from established industrial patents.^{[4][5]} It is a self-validating system where the progress and purity can be monitored at each stage using standard analytical techniques like Gas-Liquid Chromatography (GLC).

Step 1: Synthesis of the Imidoyl Chloride Intermediate

- To a reaction vessel containing acetonitrile (in excess, acting as solvent), simultaneously add 1-butene and chlorine gas at a controlled rate, maintaining the temperature between 0-10°C.
- After the addition is complete, continue stirring for an additional 30-60 minutes at the same temperature to ensure the reaction goes to completion.

Step 2: Hydrolysis and Isolation

- Add water to the reaction mixture. Distill off the excess acetonitrile and by-products (e.g., 1,2-dichlorobutane).
- Once the temperature of the mixture reaches 100°C, add concentrated hydrochloric acid and reflux the solution for 4-5 hours to ensure complete hydrolysis.
- After hydrolysis, remove the solvent under reduced pressure to obtain the crude dl-2-amino-1-butanol hydrochloride residue.

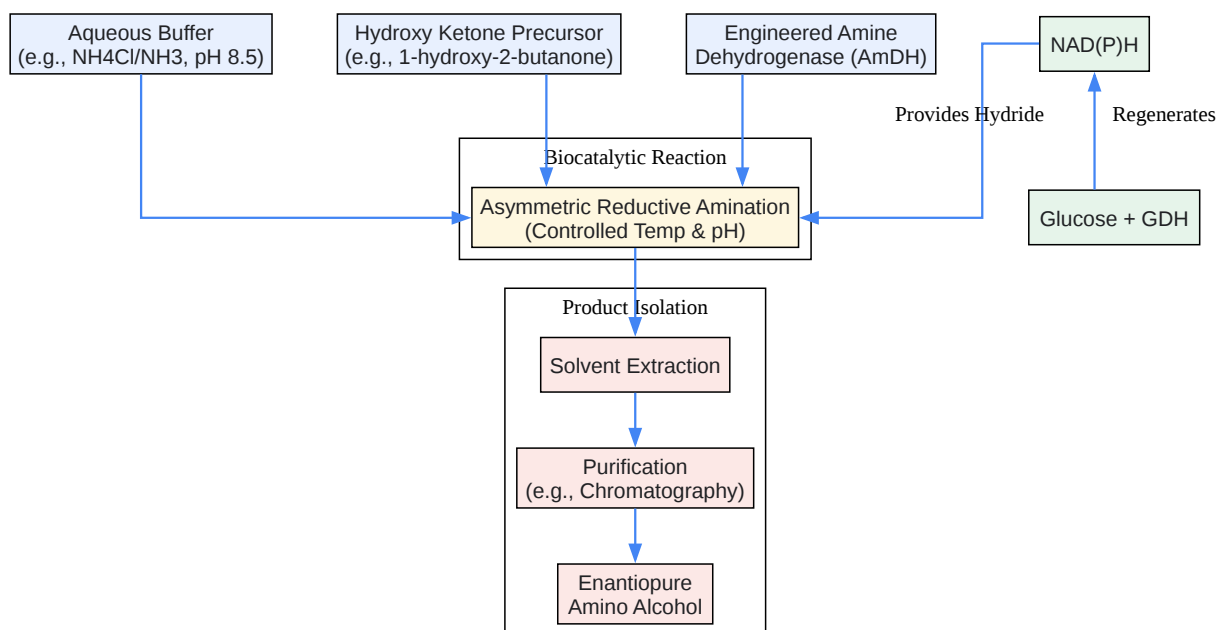
- Dissolve the residue in a minimal amount of water and neutralize to a pH of ~11 with a 50% NaOH solution at 0°C.
- The precipitated salt (NaCl) is removed by filtration. The filtrate containing the product is then distilled under reduced pressure to yield pure dl-2-amino-1-butanol.

Biocatalytic Synthesis via Asymmetric Reductive Amination

Modern drug development increasingly favors green and highly selective synthetic methods. Biocatalysis, using engineered enzymes, offers a powerful alternative for producing chiral amino alcohols with exceptional enantiomeric purity (>99% ee).^[6]^[7]

The core of this methodology is the use of an engineered amine dehydrogenase (AmDH). This enzyme catalyzes the direct asymmetric reductive amination of a hydroxy ketone precursor, using ammonia as the amine source.^[6] The choice of this experimental approach is driven by its high stereoselectivity, mild reaction conditions, and the use of inexpensive and environmentally benign reagents like ammonia.

Workflow: Biocatalytic Synthesis of a Chiral Amino Alcohol



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Caption: Workflow for biocatalytic synthesis of chiral amino alcohols.

Key Related Compounds and Their Applications

The utility of **2-(aminomethyl)butan-1-ol** is best understood in the context of its structural isomers and derivatives, which have found widespread use.

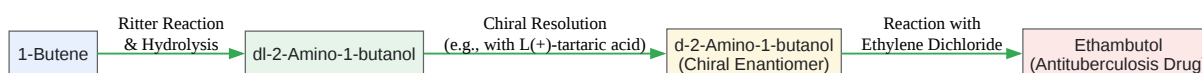
2-Amino-1-butanol: A Cornerstone in Antituberculosis Therapy

2-Amino-1-butanol is a critical intermediate in the synthesis of major pharmaceuticals.[7][8] Its most notable application is in the production of Ethambutol, a first-line bacteriostatic drug used to treat tuberculosis.[4][9] The therapeutic activity is specific to the dextrorotatory d,d'-isomer of ethambutol, which is synthesized from d-2-amino-1-butanol, highlighting the critical importance of stereochemistry in drug design.[4]

Beyond pharmaceuticals, 2-amino-1-butanol is a versatile industrial chemical used as:

- An emulsifying agent for creams, lotions, and waxes.[8]
- A raw material for surfactants and vulcanization accelerators.[8][10]
- An absorbent for acidic gases like CO₂ in industrial processes.[10]

Logical Pathway from Butene to Ethambutol



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Caption: Synthetic pathway from 1-butene to the drug Ethambutol.

Derivatives with Diverse Biological Activities

The amino alcohol scaffold is a "privileged motif" that can be modified to create libraries of compounds with a wide range of biological activities.[11] Research has shown that derivatives of amino alcohols can act as:

- **Antifungal and Antibacterial Agents:** Certain amino alcohol derivatives have demonstrated significant inhibitory activity against pathogenic fungi like *Cryptococcus neoformans* and bacteria like methicillin-resistant *Staphylococcus aureus* (MRSA).[12][13][14]
- **Enzyme Inhibitors:** By modifying the core structure, researchers have developed potent inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating conditions like glaucoma and Alzheimer's disease, respectively.[15]

- Antiviral Agents: The acyclic side chain of the antiviral drug Famciclovir is derived from an amino alcohol intermediate, specifically 4-amino-2-hydroxymethyl-1-butanol.

Conclusion

2-(Aminomethyl)butan-1-ol and its related compounds, particularly 2-amino-1-butanol, represent a functionally rich and economically important class of molecules. Their value stems from the chiral centers and the dual functionality that allows them to serve as versatile intermediates for a wide range of products, from industrial chemicals to life-saving pharmaceuticals like Ethambutol. The ongoing development of synthetic methodologies, especially highly selective biocatalytic routes, continues to enhance their accessibility and utility. For researchers in drug development and organic synthesis, a deep understanding of the synthesis, properties, and applications of these amino alcohols is essential for innovating new chemical entities and manufacturing processes.

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- To cite this document: BenchChem. [Review of 2-(Aminomethyl)butan-1-ol and related compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2935622#review-of-2-aminomethyl-butan-1-ol-and-related-compounds]

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